2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone
Description
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone is a brominated ketone derivative characterized by a 2,2-dimethylpyrrolidine substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds. The steric and electronic effects of the 2,2-dimethylpyrrolidine group likely influence its reactivity and stability compared to simpler aryl or heteroaryl analogs.
Properties
Molecular Formula |
C8H14BrNO |
|---|---|
Molecular Weight |
220.11 g/mol |
IUPAC Name |
2-bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C8H14BrNO/c1-8(2)4-3-5-10(8)7(11)6-9/h3-6H2,1-2H3 |
InChI Key |
HGIHRUWQRAAJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C(=O)CBr)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone typically involves the bromination of a suitable precursor. One common method is the reaction of 2,2-dimethylpyrrolidine with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The reaction mixture is then quenched with an aqueous solution of sodium sulfite and sodium bicarbonate to neutralize any excess bromine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution
The compound is synthesized via nucleophilic substitution reactions, leveraging the bromine atom's electrophilic nature. Key methods include:
-
Reaction with Grignard Reagents :
Grignard reagents (e.g., methylmagnesium bromide) attack the carbonyl carbon, replacing the bromine. -
Aminobromination :
A sodium acetate-catalyzed aminobromination yields the target compound in moderate yields (76.8%) under modified conditions .
Oxidation
The ketone functional group undergoes oxidation to form carboxylic acids or esters:
Oxidation reactions are typically conducted under acidic conditions.
Elimination Reactions
Elimination of the bromine atom leads to alkene formation:
Elimination products (e.g., 2-methyl-1-butene) are observed in side reactions during substitution .
Analytical Techniques
Substitution Pathways
-
SN1 vs. SN2 :
Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents (e.g., ethanol) promote SN1 pathways . -
Kinetics :
Reaction rates are influenced by steric hindrance from the 2,2-dimethylpyrrolidine moiety .
Elimination Mechanism
E2 mechanisms dominate under basic conditions (e.g., KOH/EtOH), forming alkenes via dehydrohalogenation .
Medicinal Chemistry
-
Cytotoxicity :
Studies on analogous bromo ketones indicate potential anticancer activity through apoptosis induction. -
Neuroprotective Effects :
Pyrrolidine derivatives show promise in treating neurodegenerative disorders via enzyme inhibition .
Reaction Conditions and Yields
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Nucleophilic Substitution | Grignard reagents | THF | 0°C | 85% |
| Aminobromination | NBS/NaOAc | CH3CN | 25°C | 76.8% |
| Oxidation | H2O2/H2SO4 | AcOH | RT | 74% |
| Elimination | KOH | EtOH | 60°C | 21% |
Structural Insights
Scientific Research Applications
Synthesis Methodologies
The synthesis of 2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone can be achieved through several methods:
- Nucleophilic Substitution Reactions : The compound can be synthesized via nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, allowing for the introduction of different functional groups.
- Michael Addition Reactions : This method involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds, which can yield derivatives of this compound with different substituents.
- Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to enhance reaction rates and yields in the synthesis of this compound, making it an efficient method for producing high-purity products .
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess antimicrobial activity against a range of pathogens. This makes it a candidate for developing new antimicrobial agents .
- Cytotoxic Activity : Preliminary investigations suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy .
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
- Neurological Disorders : Given its structural similarity to other neuroactive compounds, there is ongoing research into its effects on neurotransmitter systems and potential use in treating neurological disorders .
- Cosmetic Formulations : The compound's properties may also lend themselves to cosmetic applications, particularly in formulations aimed at improving skin health or as preservatives due to its antimicrobial activity .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The carbonyl group in the ethanone moiety can participate in various chemical transformations, including oxidation and reduction. These reactions are mediated by specific molecular targets and pathways, depending on the nature of the reagents and conditions used .
Comparison with Similar Compounds
Physicochemical Properties
Key Observations :
- Polarity: Compounds with hydroxyl or amino groups (e.g., 2,4-dihydroxyphenyl, 4-dimethylaminophenyl) exhibit higher polarity, enhancing solubility in polar solvents . In contrast, the dimethylpyrrolidine group may confer lipophilicity, favoring membrane permeability in drug design.
- Thermal Stability : Pyrrolopyridinyl derivatives show exceptionally high melting points (~280°C), suggesting strong intermolecular interactions in the crystal lattice .
Biological Activity
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₆H₁₁BrN₁O
- Molecular Weight : 192.06 g/mol
- CAS Number : 90892-09-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Some derivatives of brominated compounds have shown efficacy against bacteria and fungi. The presence of the bromine atom is believed to enhance the lipophilicity and membrane permeability of the compound, facilitating its antimicrobial properties.
- Neuroprotective Effects : Research indicates that compounds containing pyrrolidine moieties can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
- Anti-inflammatory Properties : Similar compounds have been linked to the inhibition of inflammatory pathways, potentially making them candidates for treating conditions like arthritis and other inflammatory diseases.
Biological Activity Data Table
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Studies : A study published in PubMed highlighted the antimicrobial properties of similar brominated compounds, demonstrating significant inhibition against various pathogens, including Staphylococcus aureus and Candida albicans .
- Neuroprotective Research : In a recent investigation into pyrrolidine derivatives, researchers found that certain compounds exhibited protective effects on neuronal cells subjected to oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Inflammation Modulation : A study focusing on anti-inflammatory agents identified that brominated compounds could downregulate the expression of TNF-alpha and IL-6 in vitro, indicating their potential as therapeutic agents in inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
